Lanatoside A

Descripción general

Descripción

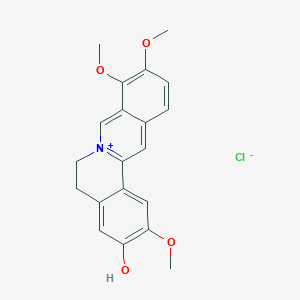

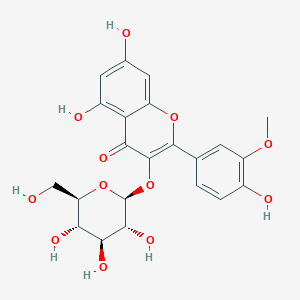

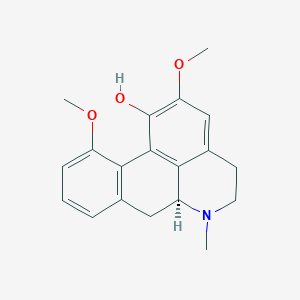

Lanatoside A is a type of cardiac glycoside, a class of organic compounds that are derived from the leaves of a foxglove (Digitalis lanata) . These compounds are known for their potent bioactivity and have been used in the treatment of various heart conditions .

Synthesis Analysis

The biosynthesis of cardiac glycosides like Lanatoside A mainly occurs along the classical mevalonate (MVA) pathway of isoprenoid formation . An important discovery was that the carbon atoms C-22 and C-23 of the lactone ring are not derivatives of mevalonic acid . The progesterone precursor pregnane must be condensed with compounds, such as acetyl . Lanatoside-15′-O-acetylesterase from Digitalis lanata Ehrh catalyzes the deacetylation of lanatosides to purpureaglycosides, which may be involved in cardenolide biosynthesis and transformation .Molecular Structure Analysis

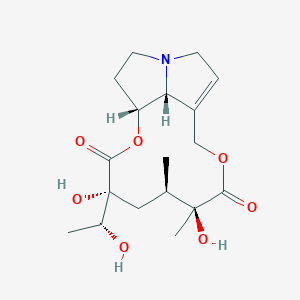

Lanatoside A has a chemical formula of C49H76O19 . Its exact mass is 968.50 and its molecular weight is 969.120 .Chemical Reactions Analysis

Lanatoside C, a related compound, has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines . It exerts its anti-cancer activity by arresting the G2/M phase of the cell cycle by blocking MAPK/Wnt/PAM signaling pathways . It induces apoptosis by inducing DNA damage and inhibiting PI3K/AKT/mTOR signaling pathways .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation .Aplicaciones Científicas De Investigación

Cardiac Applications : Lanatoside C has shown effectiveness in treating heart conditions. It can reduce heart rate to normal in cases of auricular fibrillation and is effective in treating congestive heart failure with normal sinus rhythm (Fahr & Ladue, 1941).

Cancer Treatment : Studies have found that Lanatoside C can suppress colorectal cancer cell growth by inducing mitochondrial dysfunction and increasing radiation sensitivity by impairing DNA damage repair processes in cancer cells (Kang et al., 2016).

Vascular Effects : It increases left main coronary artery resistance, affecting blood flow in coronary arteries (Gracey & Brandfonbrener, 1963).

Immune System Activation : Lanatoside C can activate B-cells, leading to a strong DNA synthetic response and an increase in polyclonal antibody synthesis (Hammarström & Smith, 1978).

Atherosclerosis Development : It aggravates the development of atherosclerosis by inducing PPARβ/δ expression, mediating upregulation of scavenger receptors, and promoting oxLDL uptake and foam-cell formation (Shi et al., 2016).

Glioblastoma Treatment : Lanatoside C sensitizes glioblastoma cells to tumor necrosis factor-related apoptosis-inducing ligand and induces an alternative cell death pathway (Badr et al., 2011).

Cell Cycle Arrest in Cancer : It arrests the G2/M phase of the cell cycle in cancer cells by blocking MAPK/Wnt/PAM signaling pathways and induces apoptosis by inhibiting PI3K/AKT/mTOR signaling pathways (Reddy et al., 2019).

Hepatocellular Carcinoma Treatment : Lanatoside C activates protein kinase Cδ to cause apoptosis in human hepatocellular carcinoma cells (Chao et al., 2017).

Gastric Cancer Treatment : It inhibits cell proliferation and induces apoptosis in human gastric cancer cells by attenuating the Wnt/β-catenin/c-Myc signaling pathway (Hu et al., 2018).

Pulmonary Fibrosis Treatment : Lanatoside C has shown potential as a therapy for pulmonary fibrosis patients by suppressing fibroblast proliferation and differentiation (Nie et al., 2019).

Antiviral Activity : It exhibits antiviral activity against dengue virus infection, suggesting its potential as an antiviral drug (Cheung et al., 2014).

Mecanismo De Acción

Safety and Hazards

Lanatoside C is classified as Acute Toxicity: Inhalation, Category 3; Acute Toxicity: Oral, Category 3; Acute Toxicity: Skin, Category 3 . It is toxic if inhaled, swallowed, or in contact with skin . It is recommended to avoid breathing dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

Propiedades

IUPAC Name |

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3/t22-,23-,24-,27-,28+,29-,30+,31-,32+,33+,34+,35-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGQJKBUXPKSAW-YSTAXILLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

969.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanatoside A | |

CAS RN |

17575-20-1 | |

| Record name | Lanatoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanatoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanatoside A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANATOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4BU39831E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

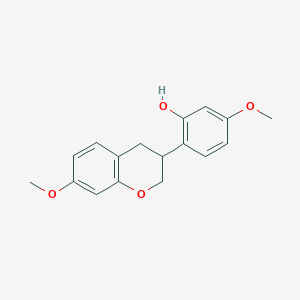

![(2S,3R,4R,5R,6S)-2-[[3,5-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrochromen-7-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B191638.png)